4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

Catalog No.
S13000401
CAS No.
651726-63-5
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

CAS Number

651726-63-5

Product Name

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

IUPAC Name

4-[hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-4-5-6-7-8-12-15-18(19(21)16(2)3)20(22)17-13-10-9-11-14-17/h9-16,18,20,22H,4-8H2,1-3H3

InChI Key

LWTGBFDZZCRIAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)C(C)C

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is an organic compound characterized by a complex structure that includes a dodecane backbone with a hydroxymethyl group and a phenyl group. The molecular formula for this compound is C16H24O2C_{16}H_{24}O_2, indicating it contains 16 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms. The compound features a conjugated double bond system, which contributes to its chemical reactivity and potential biological activity.

The reactivity of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one can be attributed to its functional groups:

  • Nucleophilic Reactions: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can react with electrophiles.
  • Electrophilic Addition: The double bond in the dodecane chain can undergo electrophilic addition reactions, making it susceptible to various reagents.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds or carboxylic acids under appropriate conditions.

These reactions enable the compound to be utilized in various synthetic pathways and applications in organic chemistry.

Research indicates that compounds similar to 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with similar structures often show significant antioxidant activity, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Some derivatives have been reported to inhibit pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Certain analogs have demonstrated effectiveness against a range of pathogens, indicating the potential for use in antimicrobial formulations.

Several methods can be employed to synthesize 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one:

  • Alkylation Reactions: Starting from simpler phenolic compounds, alkylation with appropriate dodecane derivatives can yield the desired compound.
  • Aldol Condensation: Utilizing aldol condensation reactions between suitable aldehydes or ketones can lead to the formation of the double bond and hydroxymethyl functionalities.
  • Hydroxymethylation: Introducing hydroxymethyl groups through formaldehyde reactions with phenolic compounds is another viable route.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress and inflammation.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at protecting skin from environmental damage.
  • Agriculture: If shown to possess antimicrobial properties, it could be explored as a natural pesticide or fungicide.

Studies on 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one's interactions with biological systems are crucial for understanding its efficacy and safety. Potential interactions include:

  • Protein Binding: Investigating how well this compound binds to proteins can provide insights into its bioavailability and therapeutic potential.
  • Metabolic Pathways: Understanding how the compound is metabolized within organisms can inform dosage and efficacy in therapeutic applications.
  • Synergistic Effects: Examining combinations with other compounds may reveal enhanced effects or reduced toxicity.

Several compounds exhibit structural similarities to 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one, each with unique properties:

Compound NameMolecular FormulaKey Features
4-HydroxybenzaldehydeC7H6O2C_7H_6O_2Simple aromatic compound with a hydroxyl group.
2-MethyldodecanalC13H26OC_{13}H_{26}OAliphatic aldehyde with a longer carbon chain.
HydroxytyrosolC10H12O4C_{10}H_{12}O_4Phenolic compound known for high antioxidant activity.
VanillinC8H8O3C_8H_8O_3Aromatic aldehyde used as a flavoring agent; possesses antioxidant properties.

These compounds share certain functional groups or structural motifs that may contribute to similar biological activities, yet each has distinct characteristics that define its unique applications and effects.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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